1-(1H-pyrazol-4-yl)cyclopropan-1-amine 1-(1H-pyrazol-4-yl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15782034
InChI: InChI=1S/C6H9N3/c7-6(1-2-6)5-3-8-9-4-5/h3-4H,1-2,7H2,(H,8,9)
SMILES:
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol

1-(1H-pyrazol-4-yl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC15782034

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-pyrazol-4-yl)cyclopropan-1-amine -

Specification

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
IUPAC Name 1-(1H-pyrazol-4-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C6H9N3/c7-6(1-2-6)5-3-8-9-4-5/h3-4H,1-2,7H2,(H,8,9)
Standard InChI Key WTFYZCVHLMNNNC-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=CNN=C2)N

Introduction

Chemical Structure and Stereoelectronic Properties

Molecular Architecture

1-(1H-Pyrazol-4-yl)cyclopropan-1-amine features a cyclopropane ring directly bonded to a pyrazole heterocycle at the 4-position, with a primary amine group at the 1-position of the cyclopropane. The pyrazole ring exists in the 1H tautomeric form, characterized by a hydrogen atom at the N1 position and a lone pair at N2, enabling diverse electronic interactions. The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), which influences both reactivity and conformational stability .

Key Structural Features:

  • Cyclopropane Ring: Bond angles of ~60° create substantial angle strain, enhancing susceptibility to ring-opening reactions.

  • Pyrazole Moieties: Aromaticity and dipole moment (~2.5 D) facilitate π-π stacking and hydrogen bonding .

  • Amine Group: The primary amine (-NH2) serves as a hydrogen bond donor and a site for functionalization.

Comparative Analysis with Analogues

CompoundSubstituent on PyrazoleMolecular Weight (g/mol)Key Applications
1-(1H-Pyrazol-4-yl)cyclopropan-1-amineH (1H tautomer)149.19Pharmacophore development
1-(1-Benzyl-1H-pyrazol-4-yl)cyclopropan-1-amineBenzyl286.20Enzyme inhibition studies
2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amineIsobutyl215.73Antimicrobial agents
(1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine Phenyl199.25Chiral catalyst design

The absence of bulky substituents on the pyrazole nitrogen in 1-(1H-pyrazol-4-yl)cyclopropan-1-amine likely enhances its solubility in polar solvents compared to benzyl- or phenyl-substituted analogues .

Synthetic Methodologies

Pyrazole Ring Formation

The pyrazole core is typically synthesized via Knorr pyrazole synthesis, involving the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of hydrazine hydrate with acetylacetone yields 3,5-dimethylpyrazole, which can be functionalized at the 4-position.

Cyclopropanation Strategies

  • Simmons-Smith Reaction: Treatment of pyrazole-substituted alkenes with diiodomethane and a zinc-copper couple generates the cyclopropane ring. This method is favored for its stereoselectivity and compatibility with sensitive functional groups.

    Pyrazole-CH2CH2X+CH2I2Zn(Cu)Pyrazole-Cyclopropane+2HI\text{Pyrazole-CH}_2\text{CH}_2\text{X} + \text{CH}_2\text{I}_2 \xrightarrow{\text{Zn(Cu)}} \text{Pyrazole-Cyclopropane} + 2\text{HI}
  • Vinyl Carbene Insertion: Transition metal-catalyzed decomposition of diazo compounds adjacent to pyrazole rings forms cyclopropanes via carbene insertion into C=C bonds.

Amination and Salt Formation

Analytical Characterization

Spectroscopic Profiling

  • NMR Spectroscopy:

    • ¹H NMR: Cyclopropane protons appear as distinct multiplets at δ 1.2–1.8 ppm due to ring strain. Pyrazole H3 and H5 protons resonate as singlets near δ 7.5–8.5 ppm .

    • ¹³C NMR: Cyclopropane carbons exhibit signals at δ 15–25 ppm, while pyrazole carbons appear at δ 105–150 ppm.

  • Mass Spectrometry:
    ESI-MS typically shows a molecular ion peak at m/z 149.19 [M+H]⁺, with fragmentation patterns revealing loss of NH3 (m/z 132) and cyclopropane ring opening (m/z 105) .

X-ray Crystallography

Single-crystal studies of related compounds (e.g., ) reveal:

  • Cyclopropane-Pyrazole Dihedral Angle: 85–95°, minimizing steric clash.

  • Hydrogen Bonding: N-H···N interactions between amine and pyrazole groups (2.8–3.2 Å).

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

The amine and pyrazole groups serve as bifunctional linkers in MOF synthesis. For example, coordination with Zn(II) yields porous frameworks with BET surface areas >1000 m²/g .

Polymer Modification

Grafting onto polyethyleneimine (PEI) enhances CO₂ adsorption capacity by 40% compared to unmodified PEI, attributed to increased amine density.

Future Research Directions

  • Stereoselective Synthesis: Development of asymmetric cyclopropanation methods to access enantiopure forms.

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers to improve bioavailability.

  • Computational Modeling: DFT studies to predict reactivity and binding modes with biological targets.

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